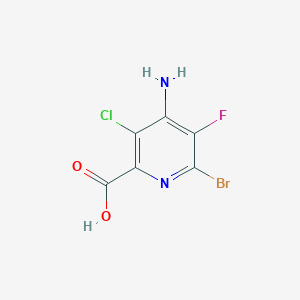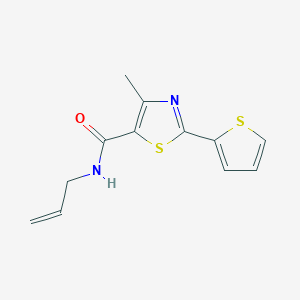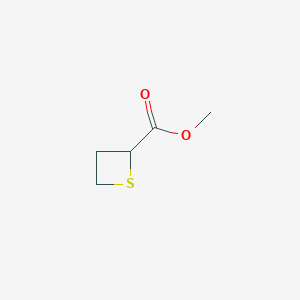
n-(2-Methoxybenzyl)-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 2-methoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-Methoxybenzyl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of neurological disorders and its interactions with various receptors in the brain.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-Methoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to changes in neurotransmitter levels and subsequent effects on mood, cognition, and behavior.
類似化合物との比較
N-(2-Methoxybenzyl)-3-methylbut-2-enamide is structurally similar to other compounds in the benzylamine and phenethylamine families. Some of the similar compounds include:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with a bromine substituent.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): A compound with a chlorine substituent, known for its psychoactive effects.
These compounds share a common structural motif but differ in their specific substituents and pharmacological properties
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-8H,9H2,1-3H3,(H,14,15) |
InChIキー |
GXUXREQFZCIEKD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)NCC1=CC=CC=C1OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


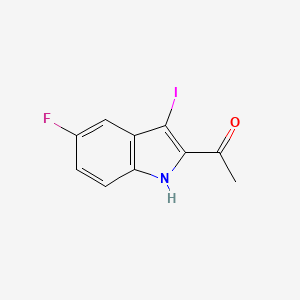
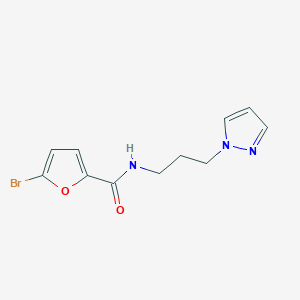
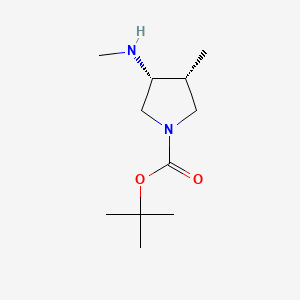

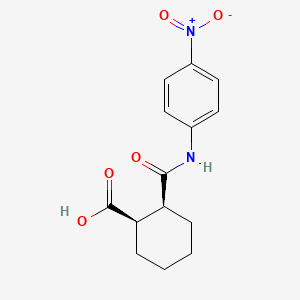
![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
